molecular formula C8H14N4O B15310759 2-Methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanamide

2-Methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanamide

Cat. No.: B15310759
M. Wt: 182.22 g/mol
InChI Key: RXHIJGRMFGWUHH-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanamide is an organic compound that features a pyrazole ring, a methylamino group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanamide typically involves the reaction of 2-methyl-2-(methylamino)propanamide with a pyrazole derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring or the methylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives or amides.

Scientific Research Applications

2-Methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanoic acid
  • 2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoic acid

Uniqueness

2-Methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-methyl-2-(methylamino)-3-pyrazol-1-ylpropanamide

InChI

InChI=1S/C8H14N4O/c1-8(10-2,7(9)13)6-12-5-3-4-11-12/h3-5,10H,6H2,1-2H3,(H2,9,13)

InChI Key

RXHIJGRMFGWUHH-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC=N1)(C(=O)N)NC

Origin of Product

United States

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